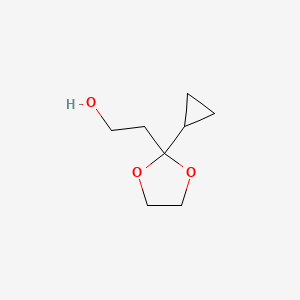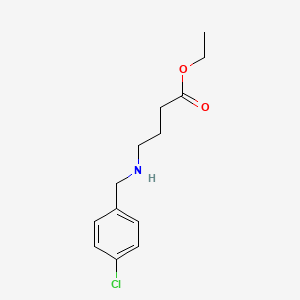
Ethyl 4-((4-chlorobenzyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It features a butanoate ester linked to an amino group, which is further connected to a 4-chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-{[(4-chlorophenyl)methyl]amino}butanoic acid.
Reduction: 4-{[(4-chlorophenyl)methyl]amino}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the 4-chlorophenylmethyl group, making it less hydrophobic.
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-{[(4-chlorophenyl)methyl]amino}butanoic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s hydrophobicity and may influence its interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
ethyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
Clé InChI |
GEQIBMKOUKIVMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
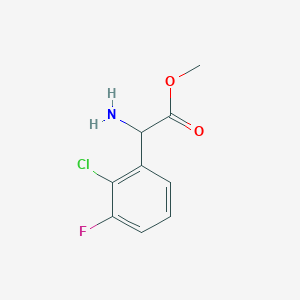

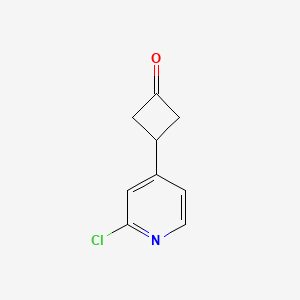
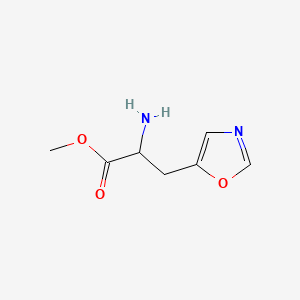
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
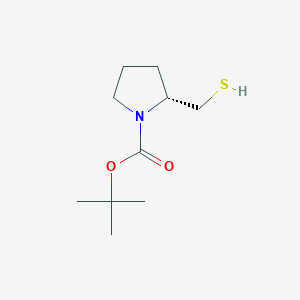
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
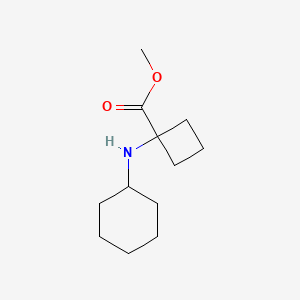
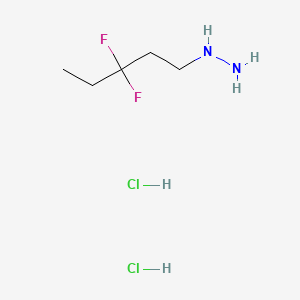
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
